SMER28

Description

Chemical Structure and Properties

Quinazoline Scaffold Characterization

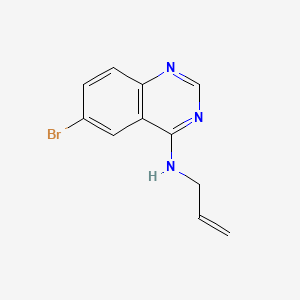

SMER28 (6-bromo-N-allylaminoquinazoline) features a bicyclic quinazoline core, a heteroaromatic system comprising fused benzene and pyrimidine rings. Key substitutions include:

- A bromine atom at position 6, contributing to hydrophobic interactions and electronic effects.

- An allylamino group at position 4, enabling hydrogen bonding and conformational flexibility.

The planar quinazoline scaffold facilitates interactions with protein targets, while substitutions optimize bioavailability and target engagement. Structural analogs reveal that bromine and allylamino groups are critical for activity, as their removal or modification diminishes autophagy induction.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₀BrN₃ |

| Molecular weight | 264.12 g/mol |

| CAS number | 307538-42-7 |

| Solubility | 100 mg/mL in DMSO, 10 mg/mL in ethanol |

| Storage conditions | -20°C, protected from light |

This compound exhibits stability under inert gas and resistance to thermal degradation up to 169°C. Its pale yellow crystalline form and moderate solubility in polar solvents make it suitable for in vitro assays.

Structure-Function Relationships

- Bromine at C6 : Enhances binding affinity to PI3Kδ, a key target implicated in autophagy regulation.

- Allylamino at C4 : Promotes interactions with the ATP-binding pocket of PI3K, inhibiting kinase activity.

- Quinazoline core : Stabilizes π-π stacking with aromatic residues in target proteins, as shown in molecular docking studies.

Modifications to the allylamino group (e.g., elongation or branching) reduce potency, underscoring the importance of steric fit.

Historical Discovery and Development

This compound was first reported in 2007 during a screen for autophagy enhancers that mitigate toxicity in Huntington’s disease models. Unlike rapamycin, which inhibits mTORC1, this compound was found to act downstream, enabling synergistic protein clearance. Subsequent studies revealed its broader applications, including:

Classification as a Small Molecule Enhancer of Rapamycin

Despite its name, this compound does not directly enhance rapamycin’s activity. Instead, it operates through parallel pathways:

- PI3K/AKT inhibition : Direct binding to p110δ suppresses phosphorylation of AKT (Thr308/Ser473), blocking growth factor signaling.

- Microtubule stabilization : Reduces dynamic instability, promoting neurite outgrowth and resistance to excitotoxicity.

- Autophagosome synthesis : Increases LC3-II conversion and substrate clearance in ATG5+/+ cells, independent of mTOR.

This dual mechanism—autophagy induction and cytoskeletal modulation—explains its additive effects with rapamycin in disease models.

Fundamental Research Applications

Neurodegenerative Disease Models

- Huntington’s disease : this compound reduces mutant huntingtin aggregates in COS-7 cells and Drosophila models, improving motor function.

- Parkinson’s disease : Enhances clearance of A53T α-synuclein in PC12 cells via ATG5-dependent pathways.

- Alzheimer’s disease : Lowers amyloid-β levels by promoting autophagic flux in neuronal cultures.

Cancer Biology

Cellular Reprogramming

This compound facilitates fibroblast-to-neural stem cell conversion when combined with transcriptional factors, offering routes for regenerative medicine.

Radioprotection

In murine models, this compound protects bone marrow and liver cells from radiation-induced damage by enhancing autophagy-mediated repair.

Properties

IUPAC Name |

6-bromo-N-prop-2-enylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPOLXUSCUFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364408 | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307538-42-7 | |

| Record name | SMER 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307538-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SMER 28 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

SMER28 can be synthesized through a series of chemical reactions involving quinazoline derivativesThe reaction conditions often require the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Autophagy Induction

Research has shown that SMER28 effectively enhances the clearance of autophagic substrates, such as mutant huntingtin protein in cellular models. This effect is additive to that of rapamycin, indicating that this compound acts through distinct pathways to promote autophagy .

Neuroprotective Effects

Studies indicate that this compound exhibits neuroprotective properties by stabilizing microtubules and promoting neurite outgrowth in neuronal cells. This stabilization occurs independently of its autophagy-inducing effects, suggesting a multifaceted mechanism of action .

Cytotoxicity and Efficacy

In vitro studies demonstrate that while this compound induces autophagy and apoptosis in B cell lymphoma cells, it has minimal cytotoxic effects on osteosarcoma cells. This differential response highlights its potential as a targeted therapy for specific cancer types .

-

Tables of Findings

This compound represents a promising compound with significant potential in cancer therapy due to its unique mechanism of action involving PI3K inhibition and autophagy induction. Its neuroprotective properties further expand its therapeutic applications, warranting further research into its efficacy and safety profiles.

-

Future Directions

Continued exploration into the pharmacological properties of this compound could lead to novel treatment strategies for both cancer and neurodegenerative diseases. Understanding the full spectrum of its biological activities will be essential for developing effective clinical applications.

This detailed analysis underscores the importance of this compound as a valuable tool in biomedical research and potential therapeutic interventions against various diseases.

Scientific Research Applications

SMER28 is a small molecule enhancer of autophagy that has shown potential in various scientific research applications, particularly in neuroprotection, treatment of blood disorders, and cancer therapy . It functions by increasing autophagosome synthesis and enhancing the clearance of aggregate-prone substrates . this compound operates independently of the mTOR pathway, making it a unique tool for studying and manipulating autophagy .

Scientific Research Applications

Neuroprotective Effects: this compound exhibits neurotrophic and neuroprotective effects at the cellular level by inducing neurite outgrowth and protecting against excitotoxin-induced axon degeneration . Studies have shown that this compound can reduce the levels of beta-amyloid found in nerve cells by stimulating autophagy .

- Huntington's Disease: this compound enhances the clearance of mutant huntingtin, a protein associated with Huntington's disease, in cellular and fruit fly models . It reduces the levels of mutant huntingtin in mouse striatal cells and fibroblasts derived from Huntington's disease patients without affecting wild-type huntingtin levels .

- Parkinson's Disease: this compound treatment accelerates the clearance of A53T α-synuclein mutant, which causes Parkinson’s disease, in cultured cells and animal models . It has also demonstrated neuroprotective properties in a rat model of Parkinson's disease .

- Alzheimer's Disease: this compound induces a marked decrease in β/APP-CTF levels and enhances the degradation of β/APP-CTF via autophagy . this compound also accelerates clearance of amyloid beta precursor protein (APP)-derived fragments in cell lines and primary neuronal cultures .

Treatment for Blood Disorders: this compound has shown promise as a potential treatment for Diamond Blackfan Anemia (DBA), a rare blood disorder . In zebrafish and mouse models of DBA, this compound treatment led to the production of erythroid progenitor cells, which in turn made red blood cells, reversing or stabilizing anemia . It acts through autophagy factor ATG5 to stimulate erythropoiesis and upregulate expression of globin genes .

Cancer Therapy: this compound protects mouse bone marrow and liver against radiotherapy . It enhances the autophagy flux and improves the survival of normal hepatocytes in mice . In vivo subcutaneous administration of this compound protected mouse liver and bone marrow against radiation damage and facilitated the survival of mice after lethal whole body or abdominal irradiation .

Other Applications:

- This compound enhances both autophagic and endocytic pathways .

- This compound partially protects cells against ricin cytotoxicity .

- This compound stabilizes microtubules and decelerates microtubule dynamics .

Mechanism of Action

SMER28 exerts its effects by enhancing autophagy through a mechanism independent of the mammalian target of rapamycin pathway. It increases autophagosome biosynthesis and enhances the clearance of autophagic substrates such as mutant huntingtin and amyloid beta peptide. This compound also stabilizes microtubules and decelerates microtubule dynamics, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight SMER28’s distinct pharmacological profile compared to other autophagy modulators and PI3K/mTOR inhibitors.

Key Comparisons:

Autophagy Induction Mechanisms this compound uniquely combines PI3Kδ inhibition with MT stabilization, unlike rapamycin (mTORC1-specific) or trehalose (Rab7/Rab11-mediated lysosomal modulation) .

Neuroprotection

- This compound outperforms epothilone B and paclitaxel in neuroprotection by stabilizing MTs without inducing significant cytotoxicity. For example, this compound-treated cells showed 78% viability under 200 µM H₂O₂ stress, whereas paclitaxel exacerbates MT hyperstability, leading to axonal degeneration .

Anticancer Activity

- This compound induces G1-phase arrest and apoptosis in B-cell lymphoma (e.g., 50% viability reduction in WEHI-231 cells at 200 µM), whereas rapamycin primarily causes cytostatic effects . Its selectivity for PI3Kδ makes it a candidate for hematologic malignancies, unlike broad-spectrum PI3K inhibitors .

Diamond-Blackfan Anemia (DBA) this compound rescues erythroid differentiation in DBA patient-derived iPSCs and zebrafish models, increasing hemoglobin-positive cells by >50% at 1 µM.

Antiviral Effects Unlike trehalose, which inhibits HCMV via vacuole acidification, this compound blocks viral early protein synthesis and genome replication without altering lysosomal pH .

Research Findings and Clinical Implications

- Neurodegenerative Diseases : this compound reduces β-amyloid accumulation in SK-N-SH neuroblastoma cells by 60–70% at 50 µM, outperforming mTOR-dependent autophagy inducers .

- Cancer Therapy : In B-cell lymphoma, this compound reduces Akt phosphorylation (Thr308/Ser473) by >80%, inhibiting RTK-driven pathways like HGF/c-Met .

Biological Activity

SMER28, or Small Molecule Enhancer of Rapamycin 28, is a compound identified for its ability to induce autophagy through mechanisms distinct from the mTOR pathway. This article explores the biological activity of this compound, focusing on its effects on autophagy, neuroprotection, and potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

This compound enhances autophagy by directly inhibiting the phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, it targets the p110 subunit of PI3K, leading to reduced phosphorylation of downstream effectors such as Akt. This inhibition results in a decrease in receptor tyrosine kinase signaling and growth factor-induced cellular responses, including cell scattering and dorsal ruffle formation .

Key Findings

- Autophagy Induction : this compound treatment significantly increases the formation of autophagosomes, as evidenced by elevated levels of LC3-II and p62 in treated cells. This suggests an increase in autophagic flux rather than merely enlarging existing structures .

- Microtubule Stabilization : In addition to inducing autophagy, this compound stabilizes microtubules, altering their dynamics. Treated cells exhibit straighter microtubule alignment and increased acetylation, which correlates with enhanced neuroprotective effects against excitotoxic damage .

- Neuroprotective Effects : this compound has demonstrated neuroprotective properties by promoting neurite outgrowth and enhancing cellular resistance to excitotoxin-induced axon degeneration. This dual action—autophagy induction coupled with microtubule stabilization—sets this compound apart from other neuroprotective agents .

Biological Activity Overview

Case Studies and Research Findings

- Neurodegeneration Models : In studies involving cellular models of Huntington's disease, this compound effectively reduced levels of toxic protein aggregates, demonstrating its potential as a therapeutic agent for neurodegenerative disorders .

- Cancer Cell Lines : Research indicated that this compound causes growth retardation in certain cancer cell lines while sparing others, suggesting a selective cytotoxic profile that may be leveraged for targeted therapies in B cell lymphomas .

- Animal Studies : this compound has been shown to cross the blood-brain barrier and is well tolerated in various animal models, reinforcing its potential for clinical applications in treating neurological conditions .

Q & A

Q. What is the primary mechanism of SMER28 in cellular protection against oxidative stress?

this compound enhances cell viability under oxidative stress by stabilizing membrane integrity and reducing reactive oxygen species (ROS)-induced damage. In BMSCs exposed to H₂O₂ (50–400 µM), pretreatment with 5 µM this compound increased survival rates to 94% (50 µM H₂O₂) and 43% (400 µM H₂O₂) compared to untreated controls . Key methodologies include:

- Pretreatment protocol : Incubate cells with 5 µM this compound for 2 hours prior to H₂O₂ exposure.

- Viability assays : MTT or Calcein-AM for live/dead cell quantification.

- ROS measurement : Use DCFH-DA fluorescence probes for oxidative stress quantification.

Q. How does this compound modulate autophagy in neurodegenerative disease models?

this compound induces autophagy via mTOR-independent pathways, enhancing clearance of toxic protein aggregates (e.g., β-amyloid in Alzheimer’s models). It activates ULK1 kinase and upregulates Beclin-1, critical for autophagosome formation . Methodological insights:

Q. What are standard concentrations of this compound for in vitro studies?

Effective concentrations vary by model:

- Neuroprotection : 5–25 µM .

- Hematopoietic progenitor stimulation : 10–50 µM .

- Oxidative stress protection : 5 µM .

Note: Higher doses (>100 µM) may exhibit cytotoxicity in certain cell types (e.g., DBA iPSCs) .

Advanced Research Questions

Q. How does this compound reconcile conflicting data on cell proliferation?

this compound exhibits context-dependent effects:

- Proliferation enhancement : At 50–200 µM, it increases cell growth in PI3K/mTOR-inhibited models by stabilizing microtubules and promoting cytoskeletal reorganization .

- Inhibition in DBA models : At similar doses, this compound suppresses erythroid progenitor proliferation via ATG5-dependent autophagy, redirecting resources to differentiation .

Experimental resolution: Use lineage-specific markers (e.g., CD34 for hematopoietic cells, β-III tubulin for neurons) to distinguish proliferation vs. differentiation outcomes .

Q. What molecular pathways intersect with this compound’s autophagy activation?

this compound engages cross-talk between:

- PI3K/Akt/TSC/mTOR pathway : Indirect inhibition of mTORC1 via PI3K p110δ suppression, promoting ULK1 dephosphorylation .

- JNK1/Beclin-1 axis : JNK1 activation enhances Beclin-1 dissociation from Bcl-2, facilitating autophagosome formation .

- Microtubule dynamics : Increased α-tubulin acetylation stabilizes cytoskeletal structures, critical for autophagosome trafficking .

Validation tools: siRNA knockdown of ULK1/ATG5; phospho-specific antibodies for mTORC1 substrates .

Q. How does this compound’s efficacy vary across in vivo models?

- Neurodegeneration : In Drosophila Huntington’s models, this compound reduces polyQ aggregates by 60% via autophagy upregulation .

- Diamond-Blackfan Anemia (DBA) : Zebrafish and murine models show dose-dependent erythropoiesis enhancement (5–20 mg/kg), but toxicity studies are pending .

- Tissue specificity : Liver and bone marrow show higher this compound uptake due to autophagy-dependent metabolic recycling .

Q. What experimental controls are critical for this compound studies?

- Solvent controls : DMSO concentrations ≤0.1% to avoid off-target effects.

- Autophagy inhibitors : Co-treatment with 3-MA or Bafilomycin A1 to confirm autophagy dependence .

- Time-course assays : Monitor LC3-II flux at 6–24 hours post-treatment to distinguish induction vs. blockade .

Data Contradictions & Resolution

Q. Why do some studies report this compound as cytoprotective while others note cytotoxicity?

- Concentration thresholds : Cytoprotection dominates at 5–25 µM; apoptosis occurs ≥50 µM in stress-sensitive cells (e.g., DBA progenitors) .

- Cell-type specificity : Neuronal cells tolerate higher doses due to robust autophagy machinery; hematopoietic cells exhibit threshold-dependent responses .

Recommendation: Perform pilot dose curves using ATP-based viability assays (e.g., CellTiter-Glo) before main experiments.

Methodological Best Practices

- Storage : Prepare this compound stock in DMSO (10 mM), aliquot at -80°C to avoid freeze-thaw degradation .

- In vivo dosing : Administer via intraperitoneal injection (5–20 mg/kg) in PBS-containing vehicles .

- Data normalization : Use housekeeping proteins (e.g., GAPDH) for Western blots; normalize flow cytometry data to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.